

Palbociclib Isethionate pharmacokinetic parameters across populations

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Compound Focus: Palbociclib Isethionate

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Palbociclib Pharmacokinetic Parameters & Covariate Influences

Parameter / Covariate	Study Population & Key Findings	Source
Structural PK Model	Best described by a 2-compartment model with first-order absorption and a lag time. [1] [2]	[1] [2]
Apparent Clearance (CL/F)	~ 60.2 L/h (cancer patients). [2] Inter-individual variability ranged from 31.3% to 36.2% . [3] [2]	[2] [3]
Apparent Volume (V/F)	Central volume (V2/F): ~ 2710 L (cancer patients). [2] Another real-world study estimated V/F at 1580 L . [3]	[2] [3]
Absorption Lag Time (Tlag)	~ 0.658 hours . [2] [3]	[2] [3]
Food Effect	A high-fat meal increased relative bioavailability by 16% and lag time by 28.8% vs. fasted conditions. [2]	[2]

Parameter / Covariate	Study Population & Key Findings	Source
Renal Function	Creatinine clearance (CRCL) was a significant covariate on apparent clearance (CL/F) in a real-world study. [3] [4]	[3] [4]
Age & Body Weight	Identified as statistically significant covariates on CL/F, but the effects were not clinically important enough to require dose adjustment. [2]	[2]
Hepatic Impairment	No significant covariates found on relevant PK parameters for patients with mild or moderate impairment. [2]	[2]
Drug-Drug Interactions	Proton-pump inhibitors (PPIs) increased palbociclib clearance by 56% when co-administered in fasting conditions. [1]	[1]

Detailed Experimental Protocols

The data in the table above were generated using specific, validated scientific methods. Here are the details of the key experimental protocols cited.

Population Pharmacokinetics (PopPK) Study Protocol

This methodology is used to understand the sources and correlates of variability in drug concentrations among individuals.

- **Study Design:** Analysis used pooled data from 183 cancer patients across three clinical trials, providing 1933 pharmacokinetic observations. [2] Another real-world study analyzed 151 samples from 124 patients with sparse sampling. [3] [4]
- **Analytical Method:** Palbociclib plasma concentrations were quantified using **High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS)**. The method was validated over a clinically relevant range (e.g., 0.5 to 500 ng/mL), demonstrating appropriate precision and accuracy. [1]
- **Software & Modeling:** The non-linear mixed-effect modeling was performed using **NONMEM (version 7.4.3)**. The model was developed and evaluated using a stepwise covariate modeling approach, diagnostic plots, and visual predictive checks. [1] [2]

- **Covariate Analysis:** The influence of demographic and clinical factors (e.g., body weight, age, laboratory values, concomitant medications) on PK parameters was systematically tested. [1] [2]

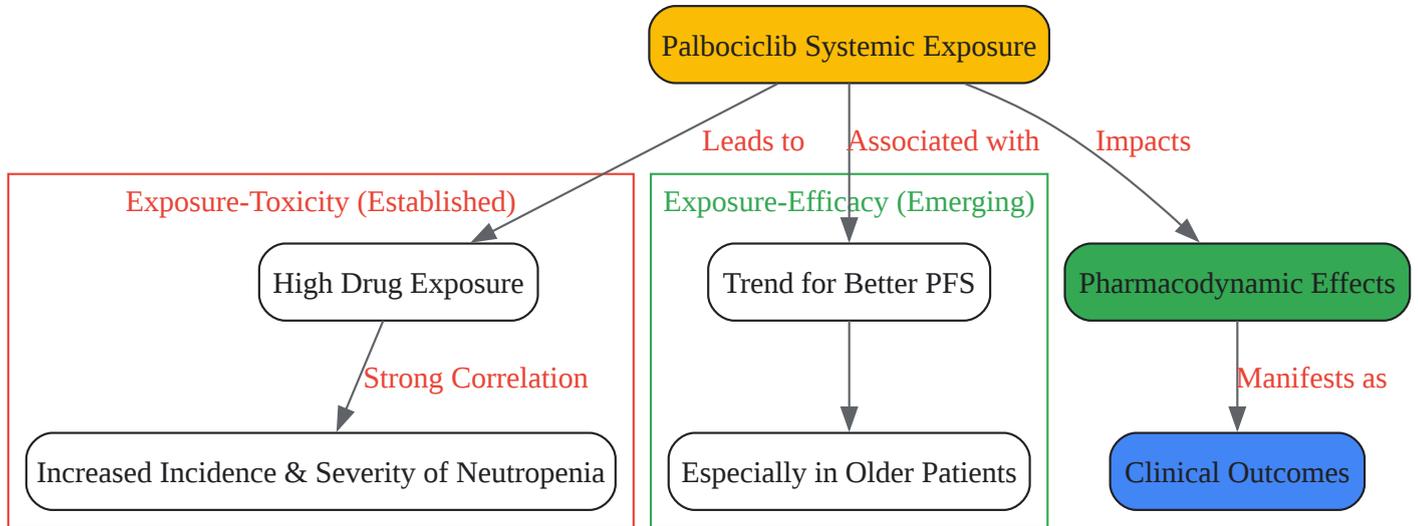
Bioequivalence Study Protocol

This design is used to compare the pharmacokinetic profiles of different drug formulations.

- **Study Design:** A randomized trial in 68 healthy volunteers under both fasting and fed conditions, using a crossover design (T-R and R-T sequences, where T=test and R=reference formulation). [5]
- **Analytical Method:** Palbociclib concentrations were determined using **HPLC-MS**. [5]
- **Data Analysis:** Pharmacokinetic parameters (C_{max} , AUC_{0-t} , $AUC_{0-\infty}$) were calculated using **non-compartmental analysis (NCA)** in Phoenix WinNonlin. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios (Test/Reference) of these parameters fell entirely within the 80.00%-125.00% range. [5]

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

Understanding what the pharmacokinetic parameters mean for patient outcomes is crucial. The following diagram illustrates the established exposure-response relationships for palbociclib, particularly its dose-limiting toxicity.



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The PK/PD model for toxicity is semi-mechanistic, describing how palbociclib affects neutrophil proliferation and maturation in the bone marrow, with the **neutrophil nadir typically occurring around day 24 of a 28-day cycle**. [1] This model confirms the **concentration-dependent and reversible nature** of palbociclib-induced neutropenia. [1]

Conclusion

In summary, the pharmacokinetics of palbociclib are well-characterized by a two-compartment model with significant inter-individual variability. Key factors influencing its exposure include:

- **Food:** Taking palbociclib with food enhances its absorption. [2]
- **Concomitant Medications:** Co-administration with proton-pump inhibitors can significantly reduce exposure, especially in fasting states. [1]
- **Patient Physiology:** Renal function and, to a lesser extent, age and body weight, contribute to variability in drug clearance. [2] [3]

These findings support clinical guidance that **no dose adjustment is necessary based on age, body weight, or mild hepatic/renal impairment alone**, but they underscore the importance of considering a patient's complete clinical profile for optimal treatment. [2]

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